N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14(15-8-4-3-5-9-15)23-21(27)20(26)22-12-19(25)17-13-24(2)18-11-7-6-10-16(17)18/h3-11,13-14,19,25H,12H2,1-2H3,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUKUXFUQMGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and an oxalamide linkage that may enhance its pharmacological profile.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a serotonin receptor agonist , particularly at the 5-HT1D receptor subtype. This receptor is implicated in several neurological processes, including mood regulation and anxiety modulation. The mechanism involves binding to the receptor, leading to downstream signaling that can influence neurotransmitter release and other physiological responses.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is a contributing factor in various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
In vivo studies have shown that the compound may possess anti-inflammatory effects. It appears to modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in the inflammatory response. By inhibiting NF-kB activation, the compound could potentially reduce inflammation in various models of disease.
Case Studies and Research Findings
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds structurally similar to this compound in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive decline associated with aging.
Study 2: Antidepressant-like Activity
Another research effort focused on the antidepressant-like activity of this class of compounds. Behavioral tests in rodents demonstrated significant reductions in depressive-like symptoms when treated with this compound, supporting its potential use in treating mood disorders.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Evidence Source |
|---|---|---|
| Antioxidant | Scavenging free radicals | In vitro assays |
| Anti-inflammatory | NF-kB pathway inhibition | Animal model studies |
| Neuroprotective | Reduces amyloid-beta accumulation | Alzheimer's disease models |
| Antidepressant-like | Modulation of serotonin receptors | Behavioral tests in rodents |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for preparing N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide, and how are intermediates purified? Methodological Answer: The synthesis typically involves multi-step reactions:
Intermediate Preparation : Formation of 1-methylindole and phenylethylamine derivatives via nitration, reduction, or alkylation.
Oxalamide Linkage : Reacting intermediates with oxalyl chloride or activated esters under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) ensure >95% purity .
Advanced Question: Q. How can reaction conditions be optimized to improve yields of the oxalamide bond formation? Methodological Answer:
- Catalysts : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .
- Kinetic Monitoring : Use inline FTIR or TLC (silica plates, UV visualization) to track reaction progress and adjust stoichiometry dynamically .
Structural Characterization
Basic Question: Q. What analytical techniques are critical for confirming the molecular structure of this compound? Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies indole protons (δ 7.2–7.8 ppm), hydroxyethyl groups (δ 4.5–5.0 ppm), and oxalamide carbonyls (δ 160–165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~422.12) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks? Methodological Answer:
- Crystallization : Use slow evaporation (methanol/chloroform mixtures) to grow single crystals .
- SHELX Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters to model hydrogen bonds between the hydroxyethyl group and oxalamide carbonyls .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .
Biological Activity Profiling
Basic Question: Q. What in vitro assays are suitable for initial screening of biological activity? Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression (GraphPad Prism) .
Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency? Methodological Answer:
- Substituent Variation : Replace the 1-methylindole with 5-fluoroindole to enhance π-π stacking with target proteins .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyls) .
Handling Data Contradictions
Basic Question: Q. How should researchers address discrepancies between computational and experimental solubility data? Methodological Answer:
- Experimental Validation : Perform shake-flask assays (UV-Vis quantification) in PBS (pH 7.4) and DMSO .
- Computational Calibration : Refine COSMO-RS models using experimental logP values (e.g., from HPLC retention times) .
Advanced Question: Q. What statistical approaches resolve conflicting bioactivity results across assay platforms? Methodological Answer:
- Meta-Analysis : Apply random-effects models (RevMan software) to aggregate IC50 data from fluorescence-based vs. radiometric assays .
- Bland-Altman Plots : Visualize systematic biases between platforms .
Stability and Degradation Pathways
Basic Question: Q. What conditions accelerate hydrolytic degradation of the oxalamide moiety? Methodological Answer:
- Stress Testing : Incubate at pH 2 (simulated gastric fluid) and 9 (intestinal fluid) at 40°C, monitoring degradation via UPLC-MS .
- Kinetic Modeling : Fit data to first-order decay models (MATLAB’s Curve Fitting Toolbox) .
Advanced Question: Q. How can computational chemistry predict degradation products under oxidative stress? Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for hydroxyl radical attack on the indole ring (B3LYP/6-31G* level) .
- LC-HRMS : Confirm predicted products (e.g., hydroxylated indole derivatives) .
Computational Modeling for Mechanism Elucidation
Basic Question: Q. What docking protocols are recommended for predicting interactions with biological targets? Methodological Answer:
- Protein Preparation : Use AutoDockTools to add hydrogens and assign charges to receptor structures (e.g., PDB: 4HKD) .
- Ligand Sampling : Perform 100 Lamarckian genetic algorithm runs with 2.5 Å grid spacing around the active site .
Advanced Question: Q. How can molecular dynamics simulations refine binding mode hypotheses? Methodological Answer:
- Simulation Setup : Run 100 ns GROMACS simulations (CHARMM36 force field) in explicit solvent .
- Cluster Analysis : Identify dominant binding poses using RMSD-based clustering (VMD’s clustering plugin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
